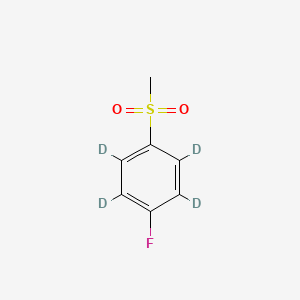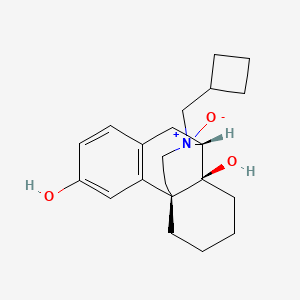
Butorphanol N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butorphanol N-Oxide is a derivative of butorphanol, a synthetic opioid analgesic. Butorphanol itself is a morphinan-type synthetic agonist-antagonist opioid analgesic developed by Bristol-Myers. It is primarily used for pain management, particularly in cases of moderate to severe pain. This compound is an oxidized form of butorphanol, which may exhibit different pharmacological properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butorphanol N-Oxide typically involves the oxidation of butorphanol. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butorphanol N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to butorphanol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Butorphanol.
Substitution: Various substituted butorphanol derivatives.
Wissenschaftliche Forschungsanwendungen
Butorphanol N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Butorphanol N-Oxide involves its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and a full agonist at the κ-opioid receptor. This interaction leads to the inhibition of adenylate cyclase, reduction of intracellular cAMP levels, and subsequent modulation of neurotransmitter release. The exact molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Butorphanol N-Oxide can be compared with other similar compounds such as:
Butorphanol: The parent compound, primarily used for pain management.
Levorphanol: A structurally related opioid with similar analgesic properties.
Pentazocine: Another opioid analgesic with mixed agonist-antagonist properties.
Uniqueness
This compound is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound
Eigenschaften
Molekularformel |
C21H29NO3 |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C21H29NO3/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19,25)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-,22?/m1/s1 |
InChI-Schlüssel |
HDLXPFLXRIYWET-NJDFBWEVSA-N |
Isomerische SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O |
Kanonische SMILES |
C1CCC2(C3CC4=C(C2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


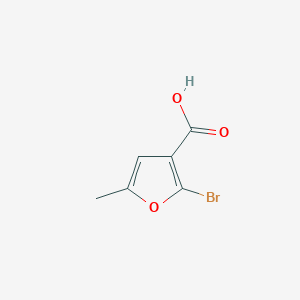
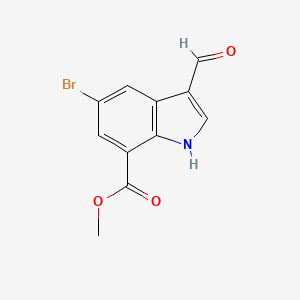

![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
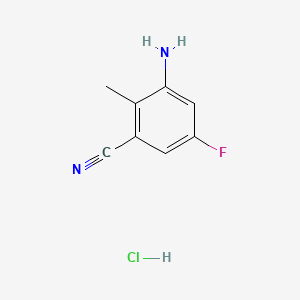
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
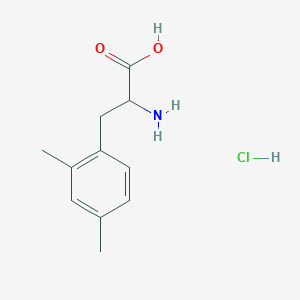
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
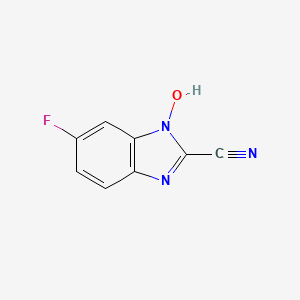
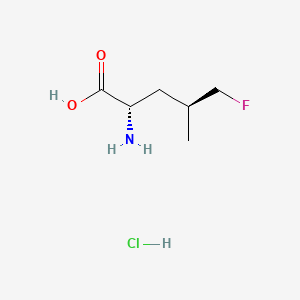
![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
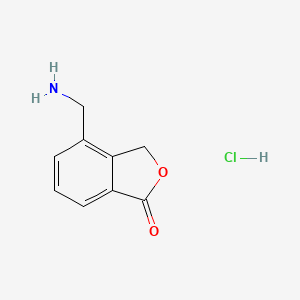
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
